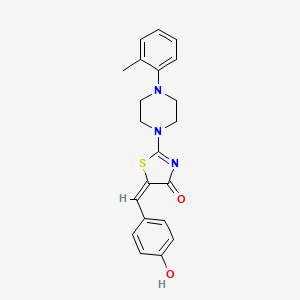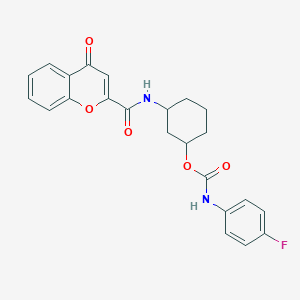
3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is a chemical compound that is part of the chromene family . Chromenes are a class of compounds that have been found to have various biological activities .
Synthesis Analysis
The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR signals in a series of 4-oxo-4-chromene-2-carboxamides have been analyzed in terms of rotation of the amide group .Chemical Reactions Analysis
The chemical reactions involving chromene derivatives can be quite complex. For instance, an unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been reported, leading to the formation of bis-chromones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR can be used to analyze the rotational barriers and conformational options .Scientific Research Applications
Synthesis Methods
- Efficient One-Pot Synthesis: Researchers have developed one-pot synthesis methods for chromene derivatives, including 4H-chromene-3-carboxamides, demonstrating efficient, simple, and broad substrate scopes (Subbareddy & Sumathi, 2017).
- Solvent-Free Synthesis: Novel methods for synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions have been reported, emphasizing environmental friendliness and efficiency (Chitreddy & Shanmugam, 2017).
Biological Activities
- Antioxidant and Antibacterial Properties: Certain 4H-chromene-3-carboxamide derivatives exhibit significant antioxidant and antibacterial activities, highlighting their potential in pharmaceutical applications (Subbareddy & Sumathi, 2017).
- Anticholinesterase Activity: N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown notable activity against acetylcholinesterase, suggesting their use in treating neurological disorders (Ghanei-Nasab et al., 2016).
Chemical Properties
- Crystal Structures: The molecular structure and crystallography of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been explored, providing insights into their chemical properties and potential applications (Gomes et al., 2015).
Other Applications
- Chemosensors: Chromene derivatives have been used to develop highly sensitive and selective chemosensors, particularly for detecting ions like Cu2+ and H2PO4− (Meng et al., 2018).
- Fluorescence Imaging: They have also been utilized in fluorescence imaging, revealing high thiol levels in drug-resistant cells, which is crucial for understanding cancer cell biology (Ma et al., 2020).
Mechanism of Action
Target of Action
These include various enzymes, receptors, and ion channels, among others .
Mode of Action
Chromene derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The exact mode of action would depend on the specific target the compound interacts with.
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Chromene derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known activities of chromene derivatives, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .
Future Directions
The future directions for research on “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, chromone-2-carboxamido-alkylamines have shown promise as potential anti-Alzheimer’s agents , suggesting that similar compounds could also have therapeutic potential.
Properties
IUPAC Name |
[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFPFPMXTPITIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
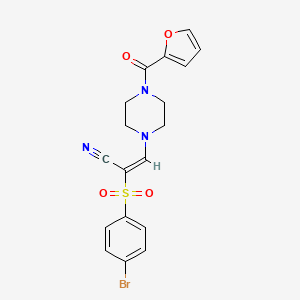
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)

![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)
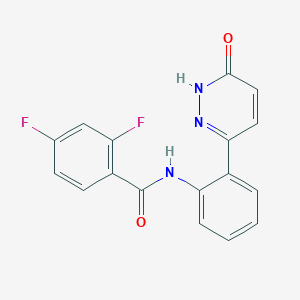
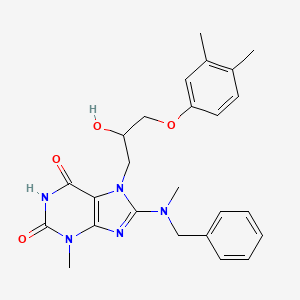
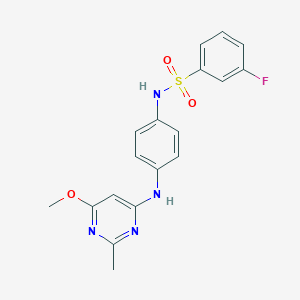
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)
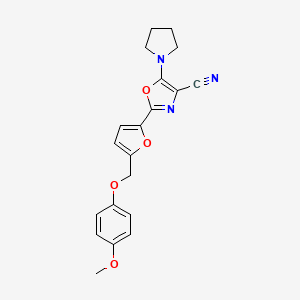
![1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2594160.png)
![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)
